molecular formula C10H13N5O B2356392 2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3(2H)-one CAS No. 1448053-34-6

2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3(2H)-one

Cat. No.: B2356392
CAS No.: 1448053-34-6
M. Wt: 219.248
InChI Key: BXVGQSSDAQUWNF-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with an aminoethyl side chain and a methyl-imidazolyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3(2H)-one can be achieved through a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methyl-1H-imidazole.

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones.

    Substitution Reaction: The 2-methyl-1H-imidazole is then introduced to the pyridazinone core through a substitution reaction, typically using a suitable base and solvent.

    Aminoethyl Side Chain Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain.

    Reduction: Reduction reactions can be performed on the pyridazinone core to yield dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with modified side chains.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Functionalized imidazole and pyridazinone derivatives.

Scientific Research Applications

2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain and imidazole ring are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethyl)-6-(1H-imidazol-1-yl)pyridazin-3(2H)-one: Lacks the methyl group on the imidazole ring.

    2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4(3H)-one: Contains a pyrimidinone core instead of a pyridazinone core.

Uniqueness

2-(2-aminoethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3(2H)-one is unique due to the presence of both the aminoethyl side chain and the methyl-imidazolyl substituent, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-aminoethyl)-6-(2-methylimidazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-8-12-5-7-14(8)9-2-3-10(16)15(13-9)6-4-11/h2-3,5,7H,4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVGQSSDAQUWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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